Cas no 2171313-78-1 (5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide)

5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide
- 1H-Pyrazole-4-carboxamide, 5-amino-1-(1-methylethyl)-N,N-dipropyl-
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- インチ: 1S/C13H24N4O/c1-5-7-16(8-6-2)13(18)11-9-15-17(10(3)4)12(11)14/h9-10H,5-8,14H2,1-4H3
- InChIKey: JUIDMOSILYNOMS-UHFFFAOYSA-N
- SMILES: N1(C(C)C)C(N)=C(C(N(CCC)CCC)=O)C=N1
5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB555489-100 mg |
5-Amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide; . |
2171313-78-1 | 100MG |
€393.30 | 2022-03-01 | ||
abcr | AB555489-500 mg |
5-Amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide; . |
2171313-78-1 | 500MG |
€688.90 | 2022-03-01 | ||
abcr | AB555489-1 g |
5-Amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide; . |
2171313-78-1 | 1g |
€935.40 | 2022-03-01 | ||
abcr | AB555489-250 mg |
5-Amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide; . |
2171313-78-1 | 250MG |
€528.40 | 2022-03-01 |
5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamideに関する追加情報
Comprehensive Overview of 5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide (CAS No. 2171313-78-1)
5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide (CAS No. 2171313-78-1) is a specialized organic compound belonging to the pyrazole class, which has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining an amino group, isopropyl substituent, and dipropyl carboxamide moiety, making it a versatile intermediate for synthesizing bioactive molecules. Its CAS number 2171313-78-1 serves as a critical identifier for researchers and regulatory bodies, ensuring precise documentation in scientific literature and patents.
In recent years, the demand for pyrazole derivatives like 5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide has surged due to their applications in drug discovery and crop protection. Users frequently search for terms such as "pyrazole carboxamide uses", "CAS 2171313-78-1 supplier", and "synthesis of amino pyrazole derivatives", reflecting the compound's relevance in both academic and industrial settings. The amino-functionalized pyrazole core is particularly valued for its ability to modulate biological activity, enabling the development of targeted therapies and environmentally friendly pesticides.
From a synthetic chemistry perspective, 5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide exemplifies modern trends in heterocyclic compound optimization. Researchers often explore its structure-activity relationships (SAR) to enhance properties like solubility, stability, and binding affinity. Popular queries such as "how to purify pyrazole carboxamides" or "N,N-dipropyl carboxamide solubility" highlight practical challenges addressed in laboratories worldwide. The compound’s isopropyl group further contributes to steric effects, influencing its reactivity in nucleophilic substitution reactions.
Environmental and regulatory considerations also shape discussions around CAS 2171313-78-1. With growing interest in green chemistry, scientists investigate sustainable synthesis routes for this pyrazole-4-carboxamide derivative. Searches like "biodegradable pyrazole compounds" or "eco-friendly carboxamide synthesis" align with global initiatives to reduce hazardous waste. Notably, the compound’s dipropylamine segment offers tunable lipophilicity, a feature exploited in designing compounds with improved environmental profiles.
In pharmaceutical contexts, 5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide serves as a precursor for kinase inhibitors and anti-inflammatory agents. Online searches for "pyrazole-based drug candidates 2024" or "amino pyrazole pharmacokinetics" underscore its therapeutic potential. The carboxamide functionality enhances hydrogen bonding capacity, a key factor in drug-receptor interactions. Recent publications also explore its role in central nervous system (CNS) targeting molecules, addressing unmet medical needs.
Analytical characterization of 2171313-78-1 involves advanced techniques like HPLC-MS and NMR spectroscopy, topics frequently queried as "pyrazole carboxamide analytical methods". Quality control protocols emphasize the importance of identifying impurities, given the compound’s use in high-value applications. The isopropyl and dipropyl groups generate distinct spectroscopic signatures, aiding in structural confirmation during synthesis.
Market trends indicate rising procurement of 5-amino-1-isopropyl-N,N-dipropyl-1H-pyrazole-4-carboxamide by contract research organizations (CROs) and academic institutions. Keywords like "bulk pyrazole derivatives supplier" or "custom synthesis CAS 2171313-78-1" reflect supply chain dynamics. Storage recommendations typically highlight protection from moisture and light to preserve the amino group’s reactivity, a detail often sought in "pyrazole carboxamide stability studies".
Future research directions may explore computational modeling of this compound to predict novel derivatives, aligning with searches for "AI in pyrazole drug design". Its balanced hydrophilic-lipophilic properties make it a candidate for prodrug development, another area of growing interest. As regulatory frameworks evolve, documentation of CAS 2171313-78-1’s safety data will remain pivotal for commercial adoption.
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